4-(Chloromethyl)-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole
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Overview
Description
4-(Chloromethyl)-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a heterocyclic compound that contains a pyrazole ring substituted with chloromethyl, methyl, and trifluoroethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole typically involves the reaction of 3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole with chloromethylating agents under controlled conditions. Common reagents used in this synthesis include chloromethyl methyl ether or chloromethyl ethyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can lead to consistent and high-quality production of this compound.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The trifluoroethyl group can be reduced to form ethyl derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) at room temperature.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Major Products
Substitution: Derivatives with various functional groups replacing the chloromethyl group.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Ethyl derivatives.
Scientific Research Applications
4-(Chloromethyl)-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic and pharmacodynamic properties.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability, reactivity, or selectivity.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to inhibition or activation of specific pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)-3-methyl-1H-pyrazole: Lacks the trifluoroethyl group, which may result in different chemical and biological properties.
3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole:
4-(Chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole: Lacks the methyl group, which may influence its stability and reactivity.
Uniqueness
4-(Chloromethyl)-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole is unique due to the presence of all three substituents (chloromethyl, methyl, and trifluoroethyl) on the pyrazole ring. This combination of substituents imparts distinct chemical properties, such as enhanced reactivity and stability, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H8ClF3N2 |
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Molecular Weight |
212.60 g/mol |
IUPAC Name |
4-(chloromethyl)-3-methyl-1-(2,2,2-trifluoroethyl)pyrazole |
InChI |
InChI=1S/C7H8ClF3N2/c1-5-6(2-8)3-13(12-5)4-7(9,10)11/h3H,2,4H2,1H3 |
InChI Key |
NHEOBBVSPQANRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CCl)CC(F)(F)F |
Origin of Product |
United States |
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